molecular formula C10H11BrN2OS B2374004 6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286709-66-7

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2374004
CAS No.: 1286709-66-7
M. Wt: 287.18
InChI Key: RENJQYOTOFLIST-UHFFFAOYSA-N
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Description

“6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine” is a chemical compound that belongs to the class of organic compounds known as benzo[d]thiazoles . Benzo[d]thiazoles are compounds containing a benzo[d]thiazole ring system, which consists of a benzene fused to a thiazole ring .


Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A specific synthesis protocol for “this compound” is not available in the retrieved data.

Scientific Research Applications

Anticonvulsant Applications

6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine and related compounds have shown significant potential as anticonvulsant agents. In studies, certain derivatives of this chemical structure have demonstrated effectiveness against tonic seizures in the Maximal Electro Shock (MES) model and against clonic seizures in the PTZ-induced seizure model without any signs of neurotoxicity or hepatotoxicity (Ugale et al., 2012).

Biological Activity in Microorganisms

Derivatives of this compound have been synthesized and investigated for their biological activities. Some derivatives have shown toxicity against bacteria, particularly those with a chlorine substituent and a methoxy group (Uma et al., 2017).

Photodynamic Therapy for Cancer Treatment

Studies have explored the use of certain derivatives for photodynamic therapy applications, especially for treating cancer. These derivatives have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).

Novel Synthetic Methods

Research has also focused on developing novel and convenient synthetic approaches for derivatives of this compound. These methods aim to simplify procedures, use milder reaction conditions, and improve yields, contributing to the advancement of synthetic chemistry (Zhou et al., 2008).

Antimicrobial and Antifungal Activities

Some bioactive derivatives of this compound have been identified to possess promising analgesic, antifungal, and antibacterial activities. A few compounds in this category also displayed in vitro antiproliferative activity (Vijaya Raj et al., 2007).

Properties

IUPAC Name

6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RENJQYOTOFLIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Br)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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